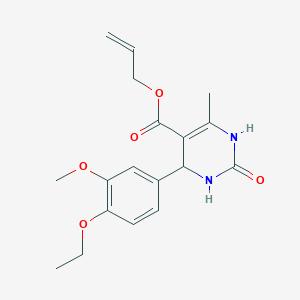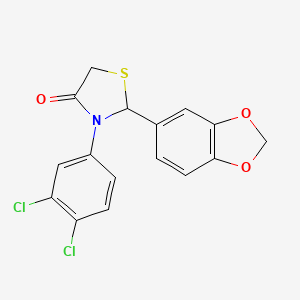![molecular formula C11H12Br2N2O2 B5236427 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is a chemical compound that has been of interest to many researchers due to its potential applications in the field of medicine. It is also known as B-Methylamino-L-alanine (BMAA) and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Aplicaciones Científicas De Investigación
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain plant and insect species.
Mecanismo De Acción
The exact mechanism of action of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is not yet fully understood. However, it is believed to act as a glutamate receptor agonist, leading to the overstimulation of neurons and subsequent neurotoxicity. The compound has also been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to the accumulation of misfolded proteins and subsequent cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide are complex and varied. The compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species and subsequent cellular damage. It has also been shown to disrupt the normal functioning of mitochondria, leading to energy depletion and subsequent cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide in lab experiments is its ability to induce neurotoxicity, making it a useful tool for studying neurodegenerative diseases. However, the compound is highly toxic and must be handled with extreme care. It also has a short half-life, making it difficult to study its long-term effects.
Direcciones Futuras
There are many future directions for research on 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide. One area of interest is the development of therapies to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of safer and more effective insecticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its long-term effects on cellular function.
Métodos De Síntesis
The synthesis of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide involves the reaction of 2-bromo-4-methylphenyl isocyanate with 3-bromopropanoic acid. The resulting product is a white crystalline solid that is soluble in water, ethanol, and methanol. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-7-2-3-9(8(13)6-7)14-11(17)15-10(16)4-5-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTRIIVWYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)


![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)


![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)

![N-allyl-2-[3-(benzylthio)propanoyl]hydrazinecarbothioamide](/img/structure/B5236447.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)